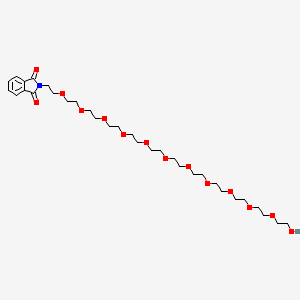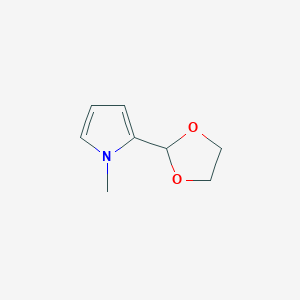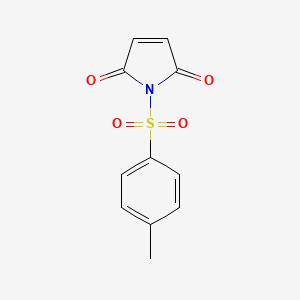
(4-(2-Chlorophenyl)isoxazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(2-Chlorophenyl)isoxazol-5-yl)methanol: is a chemical compound with the molecular formula C10H8ClNO2 and a molecular weight of 209.63 g/mol . It is also known by its alternate name, 3-(2-Chlorophenyl)-5-(hydroxymethyl)isoxazole . This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-Chlorophenyl)isoxazol-5-yl)methanol typically involves the reaction of 2-chlorobenzonitrile with hydroxylamine to form the isoxazole ring, followed by reduction to introduce the hydroxymethyl group . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium methoxide .
Industrial Production Methods: This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the chemicals involved .
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, particularly at the chlorophenyl group, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are typically employed.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups like amines , ethers , or halides .
Aplicaciones Científicas De Investigación
Chemistry: (4-(2-Chlorophenyl)isoxazol-5-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules . It serves as a building block in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways . It can act as a probe to investigate the activity of specific enzymes .
Medicine: While not directly used as a therapeutic agent, this compound is involved in the development of drugs targeting various diseases . It helps in understanding the mechanism of action of potential drug candidates .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials . It is also employed in the development of new catalysts and reaction processes .
Mecanismo De Acción
The mechanism of action of (4-(2-Chlorophenyl)isoxazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to changes in cellular processes . The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
- (4-(2-Bromophenyl)isoxazol-5-yl)methanol
- (4-(2-Fluorophenyl)isoxazol-5-yl)methanol
- (4-(2-Methylphenyl)isoxazol-5-yl)methanol
Comparison:
- (4-(2-Bromophenyl)isoxazol-5-yl)methanol: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological activity .
- (4-(2-Fluorophenyl)isoxazol-5-yl)methanol: The presence of a fluorine atom can affect the compound’s lipophilicity and metabolic stability .
- (4-(2-Methylphenyl)isoxazol-5-yl)methanol: The methyl group introduces steric effects that can influence the compound’s reactivity and interactions with biological targets .
Uniqueness: (4-(2-Chlorophenyl)isoxazol-5-yl)methanol is unique due to the presence of the chlorine atom, which can participate in various chemical reactions and influence the compound’s biological activity .
Propiedades
Fórmula molecular |
C10H8ClNO2 |
|---|---|
Peso molecular |
209.63 g/mol |
Nombre IUPAC |
[4-(2-chlorophenyl)-1,2-oxazol-5-yl]methanol |
InChI |
InChI=1S/C10H8ClNO2/c11-9-4-2-1-3-7(9)8-5-12-14-10(8)6-13/h1-5,13H,6H2 |
Clave InChI |
UNNWGVAXRGONOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C(ON=C2)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloro-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12870956.png)

![2-(2-Acetylbenzo[d]oxazol-7-yl)-2-hydroxyacetic acid](/img/structure/B12870970.png)


![5-Bromo-6-chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B12870987.png)


![3-(2-Chlorobenzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12871001.png)
![3-(2,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12871004.png)
![(S)-1-(Benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B12871010.png)
